molecular formula C6H5IO2S B1601507 Methyl 5-iodothiophene-2-carboxylate CAS No. 88105-22-0

Methyl 5-iodothiophene-2-carboxylate

Cat. No.: B1601507
CAS No.: 88105-22-0
M. Wt: 268.07 g/mol
InChI Key: BRDYIIWMXMXTOD-UHFFFAOYSA-N
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Description

Methyl 5-iodothiophene-2-carboxylate is an organic compound with the molecular formula C6H5IO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its iodine substituent at the 5-position and a methyl ester group at the 2-position. It is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Scientific Research Applications

Methyl 5-iodothiophene-2-carboxylate is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and mechanisms, especially those involving sulfur-containing compounds.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes

Safety and Hazards

Methyl 5-iodothiophene-2-carboxylate is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Biochemical Analysis

Biochemical Properties

Methyl 5-iodothiophene-2-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain cytochrome P450 enzymes, specifically CYP1A2 . This inhibition can affect the metabolism of various substrates, leading to altered metabolic pathways. Additionally, this compound has been shown to interact with transport proteins, influencing the transport and distribution of other molecules within cells .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering their function . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect the levels of cofactors and other metabolites, influencing overall metabolic flux and the balance of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. The compound’s lipophilicity allows it to cross cell membranes and reach various cellular compartments, where it can exert its effects .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and the nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can affect its activity and function, as it interacts with different biomolecules in these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-iodothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl thiophene-2-carboxylate. This process typically uses iodine and an oxidizing agent such as bis(trifluoroacetoxy)iodobenzene in an inert solvent like carbon tetrachloride . The reaction is carried out under controlled conditions to ensure the selective iodination at the 5-position of the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while nucleophilic substitution can produce derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodothiophene-2-carboxylic acid
  • 2-Iodothiophene-3-carbaldehyde
  • 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid
  • 2-Bromo-3-hexyl-5-iodothiophene
  • 2-Bromo-5-iodothiophene

Uniqueness

Methyl 5-iodothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both an iodine atom and a methyl ester group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-iodothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDYIIWMXMXTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522894
Record name Methyl 5-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88105-22-0
Record name Methyl 5-iodothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of thiophene-2-carboxylic acid methyl ester (5.0 g, 28.7 mmol) in 35 mL of anhydrous carbon tetrachloride was added iodine (3.65 g, 14.37 mmol) and [Bis(trifluoroacetoxy)iodo] benzene (6.67 g, 15.52 mmol). This mixture was stirred overnight at room temperature. Dichloromethane was then added and the mixture was extracted with a solution of sodium thiosulfate 10%. The organic layer was evaporated and the residue was purified flash chromatography (hexane 40%:chloroform 60%) to give a solid which was triturated with pentane in order to remove remaining starting material affording compound P-1 as a white solid (4.8 g, 63% yield).
Quantity
5 g
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reactant
Reaction Step One
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3.65 g
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reactant
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6.67 g
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reactant
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35 mL
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solvent
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0 (± 1) mol
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Yield
63%

Synthesis routes and methods II

Procedure details

To a stirred solution of methyl thiophene-2-carboxylate (0.46 mL, 4 mmol) in anhydrous methylene chloride (5 mL) was added iodine (510 mg, 2 mmol) followed by [bis(trifluoroacetoxy)iodo]benzene (900 mg, 2.1 mmol). The reaction mixture was stirred at RT for 1.5 hr before saturated aqueous sodium bicarbonate solution (10 mL) and saturated aqueous sodium thiosulfate solution (2 mL) were added. The mixture was then stirred at RT for 20 min. The aqueous layer was separated and extracted with methylene chloride (2×1 mL). The combined organic solutions were dried (Na2SO4). Silica gel flash chromatography (0-100% ethyl acetate in hexanes) gave methyl 5-iodothiophene-2-carboxylate (500 mg, 1.9 mmol, 47% yield) as a solid.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
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0 (± 1) mol
Type
solvent
Reaction Step Four
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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